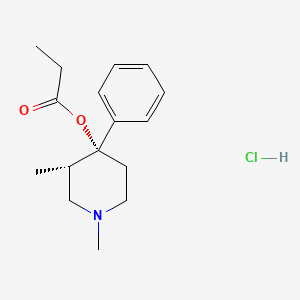

(2R,4R)-APDC

概要

説明

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルは、一般的に(2R,4R)-APDCと呼ばれ、科学および産業のさまざまな分野で重要な用途を持つキラル化合物です。この化合物は、その独特の立体化学によって特徴付けられ、その反応性と生物系との相互作用に重要な役割を果たします。

準備方法

合成経路と反応条件

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルの合成は、一般的にいくつかのステップを含みます。

出発物質: プロセスは、4-メチル-2-シアノピペリジンから始まります。

加水分解: 出発物質は、塩酸で加水分解されて4-メチル-2-ピペリジンカルボン酸塩酸塩を形成します。

エステル化: この中間体は、エチルアルコールを用いてエステル化され、4-メチル-2-ピペリジンエチルホルミエート塩酸塩を生成します。

分離: 混合物は、メチル第三ブチルエーテルとエチルアルコールの混合物で処理し、次にろ過してシス異性体を除去し、トランス異性体を溶液中に残します。

分割: 最終的に、トランス異性体は、L-酒石酸を用いて分割されて、目的の(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルを得ます

工業生産方法

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー合成や自動分離プロセスなどの高度な技術が含まれます。

化学反応の分析

反応の種類

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、一般的に過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用します。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 求核置換反応は、特にエステル基で起こり、メトキシドナトリウムまたは水酸化カリウムなどの試薬を使用します。

一般的な試薬と条件

酸化: 酸性または塩基性条件で、多くの場合高温で実施されます。

還元: 一般的に、エーテルまたはテトラヒドロフランなどの無水溶媒中で実施されます。

置換: メタノールまたはエタノールなどの極性溶媒中で、場合によっては還流条件下で行われます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。

科学研究における用途

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。

生物学: 医薬品を含む生物活性化合物の合成の前駆体として役立ちます。

医学: 特に抗ウイルス剤や抗癌剤の開発において、その潜在的な治療効果について調査されています。

科学的研究の応用

(2R,4R)-4-Methyl-2-piperidinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals .

作用機序

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、抗ウイルス研究では、ウイルス酵素を阻害することで、ウイルス複製を阻止します。 化合物の立体化学は、これらの標的に対する結合親和性と特異性にとって重要です .

類似化合物の比較

類似化合物

(2S,4S)-4-メチル-2-ピペリジンカルボン酸エステル: (2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルのエナンチオマーで、立体化学が異なり、生物活性も異なる可能性があります。

(2R,4R)-ペンタンジオール: キラル配位子や他の複雑な分子の合成における用途を持つ別のキラル化合物です .

独自性

(2R,4R)-4-メチル-2-ピペリジンカルボン酸エステルは、その特定の立体化学のために独自です。この立体化学により、エナンチオマーや他の類似化合物と比較して、反応性と相互作用のプロファイルが明確に異なります。この独自性により、さまざまな研究および工業用途において価値のあるものとなっています。

類似化合物との比較

Similar Compounds

(2S,4S)-4-Methyl-2-piperidinecarboxylate: The enantiomer of (2R,4R)-4-Methyl-2-piperidinecarboxylate, with different stereochemistry and potentially different biological activity.

(2R,4R)-Pentanediol: Another chiral compound with applications in the synthesis of chiral ligands and other complex molecules .

Uniqueness

(2R,4R)-4-Methyl-2-piperidinecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

特性

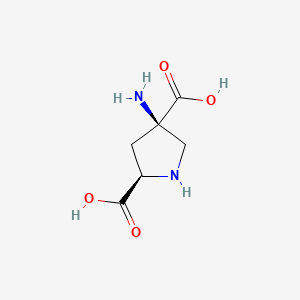

IUPAC Name |

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415500 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-63-6 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

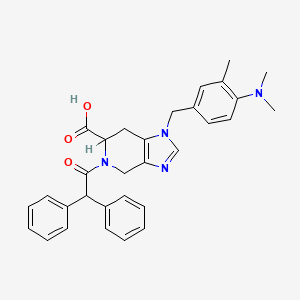

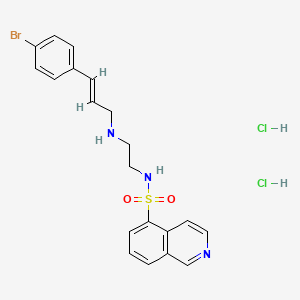

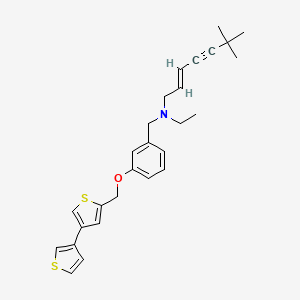

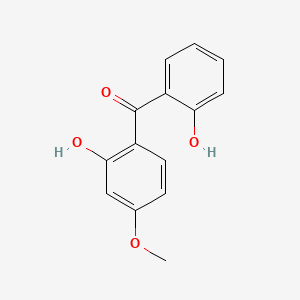

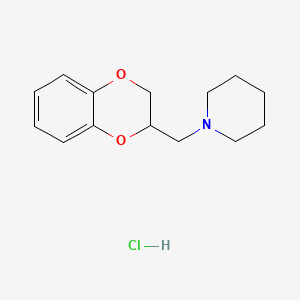

Feasible Synthetic Routes

Q1: What is the primary molecular target of (2R,4R)-APDC?

A1: this compound is a potent and selective agonist of group II mGluRs, specifically targeting the mGluR2 and mGluR3 subtypes. [, , , , , ]

Q2: How does this compound interact with group II mGluRs?

A2: this compound binds to group II mGluRs, triggering a cascade of intracellular signaling events. This binding leads to the activation of G proteins, particularly the Gi/Go family, which subsequently inhibit adenylyl cyclase activity. [, , ]

Q3: What are the downstream consequences of group II mGluR activation by this compound?

A3: Activation of group II mGluRs by this compound primarily results in a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various cellular processes, including neuronal excitability, neurotransmitter release, and synaptic plasticity. [, , , , ]

Q4: Does this compound affect glutamate uptake?

A5: Studies have shown that chronic treatment with this compound can increase the expression of glutamate transporters GLAST and GLT-1, leading to enhanced glutamate uptake in vitro. []

Q5: What is the structural basis for this compound's selectivity for group II mGluRs?

A6: The specific stereochemistry of this compound, particularly the (2R,4R) configuration, is crucial for its high affinity and selectivity for group II mGluRs. Other isomers of this compound lack this selectivity and exhibit significantly lower affinity for mGluRs. [, ]

Q6: Have any structural modifications of this compound been explored?

A7: Yes, researchers have synthesized and investigated various N1-substituted analogs of this compound. These modifications have led to the identification of compounds with varying pharmacological profiles, including agonists, partial agonists, and antagonists of group II mGluRs. [, , ]

Q7: What are the potential therapeutic applications of this compound?

A7: Preclinical studies suggest that this compound may have therapeutic potential in conditions such as:

- Epilepsy: this compound has shown anticonvulsant effects in various animal models of epilepsy, suggesting a potential role in seizure control. [, , , ]

- Parkinson's Disease: Research indicates that this compound can protect dopaminergic neurons from neurotoxicity induced by 6-hydroxydopamine, a model of Parkinson's disease. [, ]

- Anxiety: this compound has demonstrated anxiolytic-like effects in rodent models of anxiety. [, ]

- Neuroprotection: In vitro studies suggest that this compound can protect neurons from glutamate-induced excitotoxicity, a process implicated in various neurodegenerative diseases. [, , ]

Q8: What are the limitations of this compound as a potential therapeutic agent?

A8: Despite its promising preclinical profile, this compound has limitations:

- Proconvulsant Activity: At higher doses, this compound can paradoxically induce seizures in some animal models, raising concerns about its therapeutic window. []

- Limited Blood-Brain Barrier Permeability: this compound's physicochemical properties may limit its ability to cross the blood-brain barrier, potentially hindering its efficacy in treating CNS disorders. []

Q9: What in vitro models have been used to study the effects of this compound?

A9: Researchers have utilized various in vitro models, including:

- Primary cultures of rat cortical neurons: These cultures are used to study the effects of this compound on spontaneous Ca2+ spikes, which are important for neuronal development and plasticity. []

- Rat hippocampal and striatal membranes: These preparations are employed to investigate the pharmacological profile and signaling mechanisms of this compound at group II mGluRs. []

- Mixed neuron/astrocyte cultures: This model allows researchers to study the neuroprotective effects of this compound against glutamate excitotoxicity. []

Q10: What animal models have been used to evaluate this compound's therapeutic potential?

A10: Several animal models have been employed, including:

- Chemoconvulsant and sound-induced seizure models in DBA/2 mice: These models are used to evaluate the anticonvulsant activity of this compound. []

- 6-Hydroxydopamine lesioned rats: This model mimics Parkinson's disease and is used to assess the neuroprotective potential of this compound. []

- Elevated plus maze and Morris water maze in rats: These behavioral paradigms are employed to assess the effects of this compound on anxiety-like behavior and learning and memory, respectively. [, , ]

Q11: Have any clinical trials been conducted with this compound?

A11: Currently, no clinical trials have been conducted to assess the safety and efficacy of this compound in humans. Further research is needed to determine its potential clinical utility.

Q12: Are there any known safety concerns associated with this compound?

A13: While preclinical studies have not identified major safety concerns at therapeutically relevant doses, more research is needed to fully understand the potential toxicity and long-term effects of this compound. The proconvulsant activity observed at higher doses warrants further investigation. [, , ]

Q13: What are the future directions for research on this compound?

A13: Future research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。